N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a structurally complex molecule featuring a pyridazinone core substituted with a cyclopropyl group, linked via an ethyl chain to a benzothiadiazole sulfonamide moiety. This compound combines two pharmacologically significant heterocycles: pyridazinone, known for its role in modulating enzyme activity (e.g., phosphodiesterase inhibition), and benzothiadiazole sulfonamide, a scaffold associated with antimicrobial and antiviral properties .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c21-14-7-6-11(10-4-5-10)17-20(14)9-8-16-25(22,23)13-3-1-2-12-15(13)19-24-18-12/h1-3,6-7,10,16H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUGUBNBZROLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps. One common route starts with the formation of the pyridazine ring, followed by the introduction of the cyclopropyl group. Subsequently, the benzothiadiazole moiety is attached through a series of condensation reactions. The final step involves the sulfonation process, introducing the sulfonamide group under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial-scale production of this compound necessitates optimizing each synthetic step to maximize efficiency and minimize costs. This often involves the use of automated reactors for precise temperature and reaction time control. Purification steps, such as crystallization or chromatography, are employed to ensure the compound's purity meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo a variety of chemical reactions, including:
Oxidation: : It can be oxidized under specific conditions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenated reagents, strong acids or bases.
Major Products Formed
The products formed from these reactions are highly dependent on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: : It is used as a precursor in the synthesis of other complex organic molecules.
Biology: : Research explores its role as an inhibitor of specific enzymes, potentially leading to the development of new pharmaceuticals.
Medicine: : The compound is being investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: : It has applications in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways. For instance, its sulfonamide group may bind to active sites of enzymes, blocking substrate access and thus modulating enzymatic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can be contextualized against three classes of compounds derived from the evidence (Table 1).
Key Comparisons
Heterocyclic Core and Electronic Effects The target compound’s benzothiadiazole sulfonamide differs from the benzothiazole sulfonamide in by replacing a sulfur atom in the thiazole ring with a second nitrogen, creating a thiadiazole. Compared to the benzooxazinone derivatives in , the pyridazinone core in the target compound offers a distinct hydrogen-bonding profile due to its lactam structure, which may influence solubility and target affinity .
Substituent Effects The cyclopropyl group in the target compound introduces steric hindrance and metabolic stability advantages over the substituted-phenyl groups in ’s derivatives, which may undergo faster oxidative degradation .
This contrasts with the reflux conditions required for benzothiazole sulfonamide derivatives in , which may limit scalability .
However, the pyridazinone core may redirect activity toward anti-inflammatory or cardiovascular targets, given its prevalence in PDE inhibitors .
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyridazine core and a benzo[c][1,2,5]thiadiazole moiety, which are known for their diverse pharmacological properties. The presence of the sulfonamide group enhances its potential as an antimicrobial and anti-inflammatory agent.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity , particularly in inducing G1 cell cycle arrest and apoptosis in various cancer cell lines. In vivo studies have shown promising results in tumor suppression, suggesting its potential as a therapeutic agent against certain cancers .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties , demonstrating efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
In vitro studies suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest interactions with specific enzymes and receptors involved in cellular signaling pathways:
- Cell Cycle Modulation : By interfering with cyclin-dependent kinases (CDKs), the compound may halt the progression of the cell cycle in cancer cells.
- Cytokine Inhibition : It may inhibit the production of cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |
| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |
| 5-nitro-1h-pyridazin-6-one | Nitro substituent on pyridazine ring | Antimicrobial | Incorporates nitro group enhancing reactivity |
This table illustrates how structural modifications can influence the biological activity of similar compounds while highlighting the distinctive features of this compound.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- In Vitro Studies : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in various cancer cell lines compared to control groups .
- Animal Models : In vivo experiments showed that administration of the compound resulted in reduced tumor size and improved survival rates in treated animals compared to untreated controls .
- Mechanistic Insights : Research has indicated that the compound's interaction with specific proteins involved in apoptosis pathways is critical for its antitumor effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclopropane introduction via alkylation, pyridazinone ring formation, and sulfonamide coupling. Key steps include:
- Cyclization of pyridazinone precursors under reflux in acetonitrile or DMF with iodine/triethylamine (yields 60-85%) .
- Sulfonamide linkage using coupling agents like EDCI/HOBt in anhydrous DCM .
- Critical parameters : Temperature (60-80°C), solvent polarity (DMF for cyclization vs. THF for sulfonylation), and catalyst selection (e.g., iodine for sulfur elimination) .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropyl protons (δ 0.8–1.2 ppm) and sulfonamide NH (δ 10–12 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., 120° for thiadiazole ring) and confirms stereochemistry .
- Supporting data : High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC for purity assessment (>95%) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., viral proteases or kinases) .
- Analyze discrepancies using MD simulations to assess stability of ligand-protein complexes under physiological conditions .
- Case study : Conflicting IC₅₀ values in antiviral assays may arise from variations in cell lines (e.g., HeLa vs. Vero); validate via consensus scoring across multiple models .
Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?
- Experimental design :
- SAR analysis : Modify substituents on the pyridazinone (e.g., cyclopropyl vs. thiophene) to alter steric/electronic profiles .
- Kinetic assays : Measure competitive vs. non-competitive inhibition using Lineweaver-Burk plots .
- Data interpretation : Cross-validate with off-target screening (e.g., kinase panel profiling) to identify selectivity thresholds .
Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?
- Stability protocol :
- Store lyophilized solid at -20°C under argon; avoid aqueous buffers (pH < 5 or > 8) to prevent sulfonamide hydrolysis .
- Monitor degradation via LC-MS every 3 months; detect byproducts like benzo[c]thiadiazole fragments .
Data Contradiction & Validation
Q. How to reconcile conflicting cytotoxicity results between in vitro and in vivo models?
- Root cause analysis :
- In vitro false positives may stem from serum protein binding (e.g., albumin sequestration) .
- In vivo discrepancies could relate to metabolic clearance via CYP3A4-mediated oxidation .
- Mitigation : Use physiologically relevant media (e.g., 10% FBS in cell assays) and include metabolite identification (e.g., UPLC-QTOF) .
Q. What methodologies validate the compound’s proposed mechanism of action in complex biological systems?
- Integrated workflow :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC labeling to quantify target engagement (e.g., kinase phosphorylation) .
- Validation : CRISPR knockouts of putative targets to confirm phenotype rescue .
Structural & Functional Insights
Q. How does the cyclopropyl group influence the compound’s conformational flexibility?
- Analysis :
- DFT calculations : Compare energy barriers for cyclopropyl ring puckering (ΔG‡ ~5–8 kcal/mol) .
- Crystal structure : Measure dihedral angles between cyclopropyl and pyridazinone planes (e.g., 45–60°) .
Q. What role does the benzo[c][1,2,5]thiadiazole moiety play in enhancing bioactivity?
- Mechanistic insight :
- Electron-deficient thiadiazole enhances π-π stacking with aromatic residues in enzyme active sites .
- Sulfonamide group participates in hydrogen bonding with catalytic lysine/aspartate residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
